Colistin sulfate
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Overview
Description
The compound “Colistin sulfate” is a complex chemical structure that includes multiple amino acids and sulfate groups. This compound is notable for its intricate arrangement of amino acids, which may have implications in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Colistin sulfate” involves the stepwise assembly of amino acids through peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents under controlled conditions. After the assembly of the peptide chain, the protecting groups are removed, and the compound is purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for easy purification and high yields.
Chemical Reactions Analysis
Types of Reactions
The compound “Colistin sulfate” can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model peptide for studying peptide synthesis and reactions. Its complex structure makes it an excellent candidate for exploring new synthetic methods and reaction mechanisms.
Biology
In biology, the compound may be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. Its unique arrangement of amino acids can provide insights into the structure-function relationships of peptides and proteins.
Medicine
In medicine, this compound may have potential applications in drug development and therapeutic research. Its ability to interact with specific molecular targets could make it a valuable tool for designing new drugs or understanding disease mechanisms.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or advanced biomaterials. Its unique properties may also find applications in biotechnology and nanotechnology.
Mechanism of Action
The mechanism of action of “Colistin sulfate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino acid residues can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- “Unk-Dab-Thr-Dab-Dab(1)-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).Unk-Dab-Thr-Dab-Dab(2)-Dab-D-Phe-Leu-Dab-Dab-Thr-(2).H2SO4”
- “Unk-Dab-Thr-Dab-Dab(1)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).Unk-Dab-Thr-Dab-Dab(2)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(2).H2SO4”
Uniqueness
The uniqueness of “Colistin sulfate” lies in its specific arrangement of amino acids and the presence of sulfate groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H98N16O13.5H2O4S/c2*1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;5*1-5(2,3)4/h2*27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);5*(H2,1,2,3,4)/t2*30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+;;;;;/m11...../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWLUFSLVSQRNF-OTWIQOBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H206N32O46S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2801.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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